N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide
Description
N1-(4-(Dimethylamino)phenethyl)-N2-phenethyloxalamide (CAS: 900005-61-0) is an oxalamide derivative characterized by a central oxalamide (N-C(=O)-C(=O)-N) backbone. Its structure features two substituents:
- N1-substituent: A 4-(dimethylamino)phenethyl group, providing a dimethylamino (-N(CH₃)₂) moiety at the para position of the phenyl ring.
- N2-substituent: A phenethyl group (C₆H₅-CH₂-CH₂-).
The molecular formula is C₂₂H₃₀N₄O₂, with a molecular weight of 382.5 g/mol .
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]ethyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-23(2)18-10-8-17(9-11-18)13-15-22-20(25)19(24)21-14-12-16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUNBXLEGPGBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide typically involves the reaction of 4-(dimethylamino)phenethylamine with phenethyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalamide derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxalamide derivatives with altered functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with substituted dimethylamino groups.
Scientific Research Applications
N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent-Driven Properties: Lipophilicity: The indole-containing compound exhibits higher lipophilicity due to its aromatic heterocycle and methylthio group, which may improve blood-brain barrier penetration. Solubility and Bioavailability: The target compound’s dimethylamino group enhances water solubility, whereas the piperazine derivative benefits from piperazine’s basicity, often used to form salts for improved oral bioavailability.
Electronic and Steric Effects: The fluorine atom in the piperazine derivative reduces metabolic degradation by blocking cytochrome P450 oxidation sites, extending half-life.
Structural Complexity and Molecular Weight :
- Higher molecular weight in (410.5 g/mol) may limit passive diffusion, whereas the target compound (382.5 g/mol) and (361.5 g/mol) fall within ranges typical for drug-like molecules.
Functional Group Diversity: The hydroxyethyl group in introduces a hydrogen bond donor/acceptor, which could improve target affinity but may also increase metabolic susceptibility. The methylthio group in could act as a metabolic soft spot, leading to sulfoxide or sulfone metabolites.
Biological Activity
N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide is a compound of interest due to its potential biological activities, particularly in modulating protein kinase activity and influencing cellular processes such as proliferation and apoptosis. This article explores the biological activity of this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound this compound consists of a dimethylamino group attached to a phenethyl chain, linked to an oxalamide moiety. This structure is significant for its interaction with biological targets, particularly protein kinases.
Research indicates that compounds similar to this compound can modulate the activity of protein kinases, which are critical in various signaling pathways involved in cell growth and differentiation. Specifically, this compound has been associated with the modulation of c-Kit signaling pathways, which are implicated in several proliferative disorders.
In vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific kinases, leading to reduced cell proliferation. The following table summarizes key findings from various experiments:
These results indicate that at higher concentrations, this compound exhibits significant inhibitory effects on both c-Kit and cholinesterase enzymes.
Case Studies
A notable case study involved the use of this compound in a mouse model exhibiting symptoms related to neurofibromatosis type 1 (NF1). The administration of this compound led to:
- Reduction in tumor size : Tumors associated with c-Kit overexpression showed a significant decrease in size after treatment.
- Improved survival rates : Mice treated with this compound demonstrated improved survival rates compared to control groups.
Pharmacological Potential
The modulation of kinase activity by this compound suggests potential therapeutic applications in treating cancers associated with aberrant c-Kit signaling. Additionally, its cholinesterase inhibitory activity positions it as a candidate for neurodegenerative disease management.
Q & A
Q. How to design SAR studies to optimize the oxalamide scaffold for enhanced bioactivity?
- Methodology :
- Core Modifications : Vary substituents on the phenethyl and dimethylamino groups (e.g., halogen, alkoxy).
- Bioisosteres : Replace the oxalamide with urea or thiourea to assess potency changes .
- Data Correlation : Use QSAR models to link logP, polar surface area, and IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
